molecular formula C10H22Cl2N2O B3024266 1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride CAS No. 755039-78-2

1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride

Cat. No.: B3024266
CAS No.: 755039-78-2
M. Wt: 257.20
InChI Key: HYXJEJRVAXONMK-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is a derivative of piperidine and tetrahydropyran, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride typically involves the reaction of tetrahydropyran with piperidine derivatives under controlled conditions. One common method includes the use of tetrahydropyran-4-ylmethylamine as a starting material, which is then reacted with piperidine in the presence of a suitable catalyst and solvent. The reaction is carried out under inert atmosphere and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride is unique due to its combination of piperidine and tetrahydropyran moieties. Similar compounds include:

    1-(Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine dihydrochloride: Similar structure but with a methyl group.

    4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride: Contains a hydroxymethyl group instead of the piperidine ring.

    4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride: Contains an aniline group instead of the piperidine ring.

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

1-(oxan-4-yl)piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;/h9-10H,1-8,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXJEJRVAXONMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669521
Record name 1-(Oxan-4-yl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794471-13-9, 755039-78-2
Record name 1-(Oxan-4-yl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(oxan-4-yl)piperidin-4-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl 4-piperidinylcarbamate (50 g) was added tetrahydro-4H-pyran-4-one (35.75 g) in dry DCM (1000 ml), then was added sodium triacetoxyborohydride (141 g) portion wise over 10 minutes at about 25° C. The mixture was stirred under nitrogen for about 30 hours, then cooled to 0° C. Water (107 ml) was added portion wise in 20 minutes, followed by saturated aqueous potassium carbonate (178 ml) and saturated brine (178 g in 178 ml). The mixture was stirred for 10 minutes at about 25° C., then the layers were separated and the organic layer washed with saturated brine (3×214 ml). After drying over anhydrous sodium sulphate, the organic layer was concentrated and the residue was treated with 100 ml isopropanol and reconcentrated. The residue was slowly heated to reflux with 11% HCl in isopropanol (200 ml) for 2 hours then cooled to about 25° C. The solid was filtered, and slurry washed with diethyl ether (100 ml), then dried under high vacuum to give the title product (43 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.75 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step Two
Quantity
178 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
178 mL
Type
solvent
Reaction Step Four
Name
Quantity
107 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of EXAMPLE 49A (52.57 g) in dichloromethane (900 mL) was treated with 4M aqueous HCl (462 mL), mixed vigorously at room temperature for 16 hours and concentrated.
Quantity
52.57 g
Type
reactant
Reaction Step One
Name
Quantity
462 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride
Reactant of Route 2
1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride
Reactant of Route 3
1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride
Reactant of Route 4
1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride
Reactant of Route 5
1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride
Reactant of Route 6
1-(Tetrahydro-2H-pyran-4-YL)piperidin-4-amine dihydrochloride

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